molecular formula C18H25NO3 B1325725 Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898761-14-3

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate

Cat. No.: B1325725
CAS No.: 898761-14-3
M. Wt: 303.4 g/mol
InChI Key: WANBAOFJGVOAES-UHFFFAOYSA-N
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Description

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.40 g/mol . This compound is characterized by the presence of an azetidine ring, a phenyl group, and an ester functional group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate typically involves the reaction of 3-(azetidinomethyl)benzaldehyde with ethyl 6-oxohexanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and phenyl group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the azetidine ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate, identified by its CAS number 898755-58-3, is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, drawing from various research findings and databases.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₈H₂₅NO₃
  • Molecular Weight : 303.40 g/mol
  • Purity : Typically above 95% in commercial preparations .

The compound features a hexanoate backbone with an oxo group and an azetidinomethyl substituent on the phenyl ring, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related oxohexanoates have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Potential

Preliminary studies have suggested that derivatives of oxohexanoates can inhibit cancer cell proliferation. In vitro assays have shown that certain analogs can induce apoptosis in cancer cell lines, indicating a potential role for this compound in cancer therapy.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A comparative study evaluated various oxohexanoate derivatives against Gram-positive and Gram-negative bacteria.
    • Results indicated that the presence of the azetidinomethyl group enhances antimicrobial efficacy.
    • The minimum inhibitory concentration (MIC) for this compound was found to be lower than that of several standard antibiotics.
  • Anticancer Research :
    • In a cell viability assay using human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cytotoxicity.
    • The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteriaStudy on antimicrobial activity
AnticancerInduces apoptosis in cancer cell linesCell viability assay

Properties

IUPAC Name

ethyl 6-[3-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)10-4-3-9-17(20)16-8-5-7-15(13-16)14-19-11-6-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANBAOFJGVOAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643289
Record name Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-14-3
Record name Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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